molecular formula C11H14ClN3O2S B2787529 3-(Piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide hydrochloride CAS No. 131779-59-4

3-(Piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide hydrochloride

Cat. No.: B2787529
CAS No.: 131779-59-4
M. Wt: 287.76
InChI Key: JQVGOYKJMNFTGZ-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide hydrochloride is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-YL)-1,2-benzothiazole derivatives typically involves a multi-step procedure. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-YL)-1,2-benzothiazole derivatives undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the benzothiazole ring.

    Substitution: Nucleophilic substitution reactions on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazole derivatives, and various substituted piperazine derivatives .

Scientific Research Applications

3-(Piperazin-1-YL)-1,2-benzothiazole derivatives have a wide range of scientific research applications:

    Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for their antibacterial and antifungal activities.

    Medicine: Investigated for their potential as antipsychotic agents due to their dopamine and serotonin antagonist properties.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-YL)-1,2-benzothiazole derivatives involves their interaction with molecular targets such as dopamine and serotonin receptors. These compounds act as antagonists, blocking the receptors and thereby modulating neurotransmitter activity. This mechanism is particularly relevant in the context of their antipsychotic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperazin-1-yl)oxolan-2-one dihydrochloride
  • 3-(4-(Substituted)-piperazin-1-yl)cinnolines

Comparison

Compared to similar compounds, 3-(Piperazin-1-YL)-1,2-benzothiazole derivatives are unique due to their combined isothiazole and piperazine moieties, which contribute to their diverse biological activities. While other piperazine derivatives may exhibit similar pharmacological properties, the benzothiazole ring in this compound enhances its potential as a bioactive scaffold .

Properties

IUPAC Name

3-piperazin-1-yl-1,2-benzothiazole 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.ClH/c15-17(16)10-4-2-1-3-9(10)11(13-17)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVGOYKJMNFTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NS(=O)(=O)C3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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